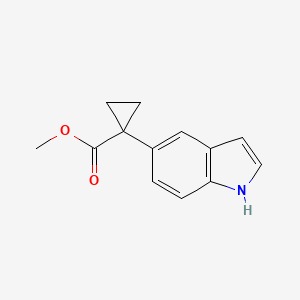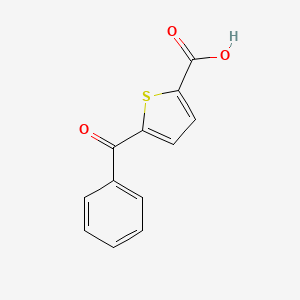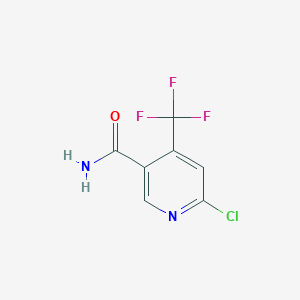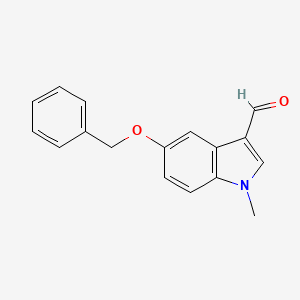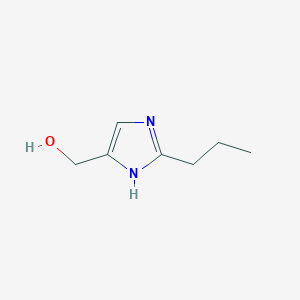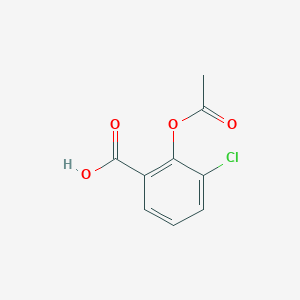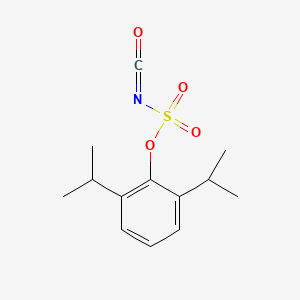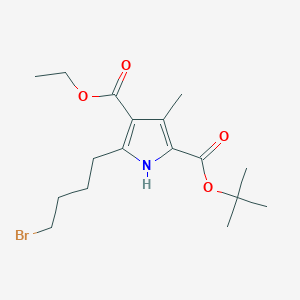
2-O-tert-butyl 4-O-ethyl 5-(4-bromobutyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-O-tert-butyl 4-O-ethyl 5-(4-bromobutyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate” is a synthetic organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom. This compound is characterized by its complex structure, which includes tert-butyl, ethyl, bromobutyl, and methyl groups attached to the pyrrole ring. Such compounds are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-O-tert-butyl 4-O-ethyl 5-(4-bromobutyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of Substituents: The tert-butyl, ethyl, and bromobutyl groups can be introduced through alkylation reactions using appropriate alkyl halides and bases.
Carboxylation: The carboxylate groups can be introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the bromobutyl group, converting it to butyl or other alkyl groups.
Substitution: The bromobutyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkyl derivatives.
Substitution: Azides, thiols, or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of pyrrole compounds are often explored for their potential as pharmaceuticals. They can exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
Medicinal chemistry research may investigate this compound for its potential therapeutic effects. Its structure suggests it could interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and dyes. Their unique chemical properties can impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of “2-O-tert-butyl 4-O-ethyl 5-(4-bromobutyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate” would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The bromobutyl group could facilitate binding to hydrophobic pockets, while the carboxylate groups might form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
2,4-Dicarboxylate Pyrroles: Compounds with similar carboxylate groups attached to the pyrrole ring.
Alkyl-Substituted Pyrroles: Compounds with various alkyl groups attached to the pyrrole ring.
Halogenated Pyrroles: Compounds with halogen atoms (like bromine) attached to the pyrrole ring.
Uniqueness
The uniqueness of “2-O-tert-butyl 4-O-ethyl 5-(4-bromobutyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate” lies in its specific combination of substituents. The presence of tert-butyl, ethyl, bromobutyl, and methyl groups, along with carboxylate groups, provides a distinct set of chemical properties and potential reactivity patterns.
Properties
Molecular Formula |
C17H26BrNO4 |
|---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
2-O-tert-butyl 4-O-ethyl 5-(4-bromobutyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C17H26BrNO4/c1-6-22-15(20)13-11(2)14(16(21)23-17(3,4)5)19-12(13)9-7-8-10-18/h19H,6-10H2,1-5H3 |
InChI Key |
XXTJIEFLLFTHSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)OC(C)(C)C)CCCCBr |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
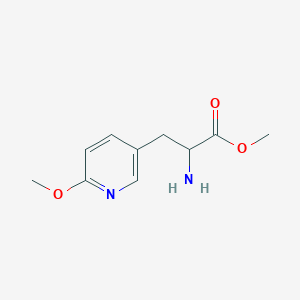
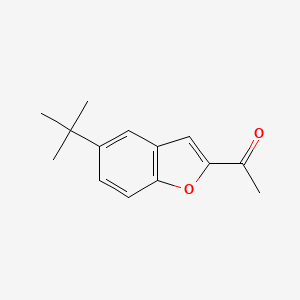
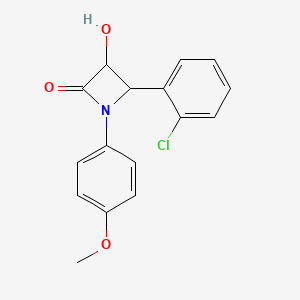

![2-[[(2,6-difluorophenyl)sulfonyl]amino]-4-iodoBenzoic acid](/img/structure/B8492739.png)
